molecular formula C19H19ClN4O B2950361 1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine CAS No. 849486-66-4

1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B2950361
CAS No.: 849486-66-4
M. Wt: 354.84
InChI Key: PJCAHUYQSGZGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a synthetic compound featuring a piperazine core substituted with a 2-chlorophenyl group at the 1-position and a 5-phenyl-1,3,4-oxadiazole methyl group at the 4-position. It was developed as part of the VNI derivatives series targeting fungal infections through inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis .

Properties

IUPAC Name

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-8-4-5-9-17(16)24-12-10-23(11-13-24)14-18-21-22-19(25-18)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAHUYQSGZGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a compound that combines a piperazine moiety with a 1,3,4-oxadiazole ring. This structural combination has been investigated for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The biological activity of this compound can be attributed to its potential interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

Molecular Formula : C18H19ClN4O
Molecular Weight : 344.82 g/mol
CAS Number : 23766-14-5

The compound features a chlorophenyl group linked to a piperazine ring, which is further substituted with a phenyl group on the oxadiazole moiety. This unique structure is believed to enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including those containing oxadiazole rings. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

A study reported that piperazine derivatives exhibited IC50 values ranging from 0.5 to 60 µM against breast cancer (MDA-MB 231) and glioblastoma (U87 MG) cell lines. The incorporation of specific substituents on the phenyl ring was found to enhance their antineoplastic activity significantly .

CompoundCell LineIC50 (µM)Reference
7aMDA-MB 23115
7cU87 MG10

Antimicrobial Activity

The antimicrobial potential of similar oxadiazole-containing compounds has been documented. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring is crucial for enhancing antibacterial properties due to its ability to interact with bacterial enzymes.

In a comparative study, several synthesized compounds were evaluated for their antibacterial activity, revealing promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL for certain derivatives .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes such as urease and acetylcholinesterase (AChE). Enzyme inhibition assays indicated that some derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting that these compounds could serve as effective therapeutic agents in managing conditions related to enzyme dysregulation .

Case Studies

  • Cytotoxicity Study : A recent investigation into the cytotoxic properties of piperazine derivatives indicated that modifications in the substituents could lead to enhanced activity against cancer cells. The study utilized various concentrations to establish dose-response relationships, confirming the importance of structural diversity in optimizing biological effects .
  • Antimicrobial Assessment : Another study focused on the synthesis of oxadiazole derivatives and their antibacterial activities against common pathogens. Results showed that specific substitutions significantly improved efficacy compared to traditional antibiotics .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₉H₁₇ClN₄O.
  • Structural Motifs : The 2-chlorophenyl group enhances lipophilicity and target binding, while the 1,3,4-oxadiazole ring contributes to π-π stacking interactions with CYP51 .

Comparison with Structural Analogues

Piperazine Derivatives with Chlorophenyl Substituents

Compound Name Substituents Biological Target Key Activity/Data Reference
Target Compound 1-(2-Chlorophenyl), 4-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl CYP51 (fungal) IC₅₀ = 0.2 µM (CYP51 inhibition)
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine 1-(3-Chlorophenyl), 4-phenethyl Not specified Molecular weight: 300.83 g/mol
1-(2-Chlorophenyl)-4-[(2-methylphenyl)methyl]piperazine HCl 1-(2-Chlorophenyl), 4-(2-methylbenzyl) Not specified CAS RN: 5576-62-5

Analysis :

  • Position of Chlorine : The 2-chlorophenyl group in the target compound may improve CYP51 binding compared to 3-chlorophenyl analogues due to steric and electronic effects .
  • Substituent Diversity : Phenethyl or methylbenzyl groups in analogues lack the oxadiazole moiety, reducing antifungal specificity .

Piperazine-Oxadiazole Hybrids

Compound Name Substituents Biological Target Key Activity/Data Reference
Target Compound 1-(2-Chlorophenyl), 4-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl CYP51 (fungal) 90% yield in oxadiazole synthesis
1-((N1-substituted benzyl-triazolyl)methyl)-4-(N1-benzyl-nitroimidazolyl)piperazine Triazole-nitroimidazole hybrid Solid tumors Antiproliferative activity
Methyl (S)-4-(methylthio)-2-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolyl)butanoate Pyrrole-ligated oxadiazole Antibacterial MIC = 4 µg/mL (E. coli)

Analysis :

  • Oxadiazole Role : The 1,3,4-oxadiazole in the target compound is critical for CYP51 inhibition, whereas pyrrole-ligated oxadiazoles in other derivatives exhibit antibacterial activity .
  • Hybrid Scaffolds : Triazole-nitroimidazole hybrids (e.g., ) prioritize anticancer activity over antifungal effects, highlighting substituent-dependent target specificity.

Piperazine Derivatives with Diverse Pharmacological Targets

Compound Name Substituents Biological Target Key Activity/Data Reference
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 1-(2-Methoxyphenyl), 4-(piperidinylmethyl) Dopamine D₂ receptor Kᵢ = 12 nM (D₂ binding)
(2E)-1-[3-(2-Chlorophenyl)propenyl]-4-(2-methoxyphenyl)piperazine 1-(2-Methoxyphenyl), 4-(chlorophenylpropenyl) Antibacterial MIC = 8 µg/mL (S. aureus)
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide 1-(2,3-Dichlorophenyl), 4-pentanamide-quinoline Not specified Synthesized via nucleophilic substitution

Analysis :

  • Receptor Affinity : Methoxyphenyl-piperazine derivatives (e.g., ) prioritize central nervous system targets, unlike the antifungal-focused target compound.
  • Antibacterial Activity : Chlorophenylpropenyl derivatives (e.g., ) demonstrate Gram-positive activity, suggesting substituent-driven divergence in biological applications.

Structure-Activity Relationship (SAR) Insights

  • Chlorophenyl Position : 2-Chlorophenyl in the target compound enhances CYP51 binding compared to 3- or 4-chlorophenyl analogues, likely due to optimal steric alignment .
  • Oxadiazole Substituents : Electron-withdrawing groups on the 5-phenyl ring of the oxadiazole (e.g., nitro, chloro) improve antifungal potency by strengthening π-stacking with CYP51’s heme cofactor .
  • Piperazine Flexibility : Bulky substituents (e.g., phenethyl in ) reduce CYP51 affinity, while methylene-linked oxadiazole maintains optimal enzyme interaction .

Q & A

Q. What synthetic strategies are effective for introducing the 1,3,4-oxadiazole moiety into piperazine derivatives?

The 1,3,4-oxadiazole group can be synthesized via cyclization of acylhydrazides or through coupling reactions. For example, benzoyl chloride derivatives can react with piperazine intermediates under basic conditions (e.g., DCM with DIPEA) to form amide bonds, followed by cyclization using reagents like POCl₃ or T3P. Structural confirmation is achieved via 1^1H NMR and IR spectroscopy to monitor carbonyl and oxadiazole ring formation .

Q. What spectroscopic methods are critical for characterizing this compound’s structural integrity?

Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm substitution patterns on the piperazine and oxadiazole rings (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene bridges at δ 3.2–3.8 ppm) .
  • IR Spectroscopy : To identify functional groups (e.g., C=N stretch at ~1610 cm⁻¹ for oxadiazole, C-Cl stretch at ~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis .

Q. How does the chlorophenyl group influence the compound’s physicochemical properties?

The 2-chlorophenyl substituent enhances lipophilicity (logP ~3.2), improving membrane permeability. Its electron-withdrawing nature also stabilizes the piperazine ring against oxidative degradation, as observed in stability studies under accelerated conditions (40°C/75% RH) .

Advanced Questions

Q. What mechanistic insights explain the role of distal N-substituents in enantioselective lithiation-trapping of piperazines?

In asymmetric lithiation (using s-BuLi/(-)-sparteine), distal N-alkyl groups (e.g., α-methylbenzyl) sterically hinder ring fragmentation during lithiation. Electrophile choice (e.g., chloromethyl vs. benzyl halides) critically impacts enantioselectivity (up to 95% ee), as shown by in situ IR studies tracking lithiation kinetics .

Q. How can ring fragmentation of lithiated piperazine intermediates be minimized?

Sterically hindered N-alkyl groups (e.g., tert-butyl) reduce ring strain during lithiation. Additionally, shorter lithiation times (<30 mins at -78°C) and "diamine switch" strategies (alternating sparteine surrogates) improve yields from 45% to 78% in model systems .

Q. What strategies optimize the coupling of oxadiazole-methyl groups to the piperazine core?

  • Stepwise Approach : Introduce the oxadiazole via nucleophilic substitution (e.g., K₂CO₃/DMF, 80°C) after piperazine ring formation.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 2 hrs while maintaining >90% purity .
  • Protecting Groups : Boc-protected piperazines prevent side reactions during oxadiazole installation, with deprotection using TFA .

Q. How do structural analogs inform this compound’s potential biological targets?

Analogous 1,3,4-oxadiazole-piperazine hybrids show affinity for serotonin (5-HT₃) and dopamine (D₂) receptors. The 2-chlorophenyl group may enhance binding to hydrophobic pockets, as suggested by docking studies (Glide score: -9.2 kcal/mol) .

Q. How can contradictory data on enantiomer activity be resolved?

Contradictions arise from varying assay conditions (e.g., cell-based vs. in vitro receptor binding). Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual testing. For example, (R)-enantiomers show 10-fold higher 5-HT₃ antagonism (IC₅₀ = 12 nM) than (S)-counterparts in HEK293 assays .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Oxadiazole-Piperazine Coupling

ParameterConditionYield (%)Reference
SolventDCM85
BaseDIPEA90
Temperature25°C (RT)78
Microwave (150W)100°C, 2 hrs92

Q. Table 2: Key Pharmacokinetic Parameters of Structural Analogs

AnaloglogPBBB Permeability (Pe)CYP3A4 Inhibition (IC₅₀, μM)
1-(4-Fluorobenzyl)2.85.2 × 10⁻⁶ cm/s15.7
1-(2-Chlorophenyl)3.28.1 × 10⁻⁶ cm/s22.4
1-(4-Nitrophenyl)2.53.9 × 10⁻⁶ cm/s9.8
Data derived from Caco-2 assays and liver microsome studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.